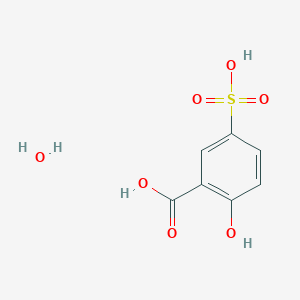
Ácido 5-sulfosalicílico hidratado
Descripción general
Descripción
5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate, and pentahydrate . It acts as a ligand and forms various coordination complexes . It forms a complex with theophylline and is used for reducing and fixation of proteins in agarose and polyacrylamide gels .
Synthesis Analysis
5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has been used as an organocatalyst for one-pot synthesis of 2H-indazolo [2,1-b]phthalazine-triones .Molecular Structure Analysis
The crystal structure of 5-Sulfosalicylic acid has been investigated by X-ray photoelectron spectroscopy (XPS) . It forms 1:1 proton-transfer compounds with the ortho-substituted monocyclic heteroaromatic Lewis bases .Chemical Reactions Analysis
5-Sulfosalicylic acid is a strong acid capable of protonating water . It forms a new theophylline complex . It has been used as a spray reagent for the detection of amino acids on TLC plates .Physical And Chemical Properties Analysis
5-Sulfosalicylic acid is a solid at 20°C . It is a strong acid capable of protonating water .Aplicaciones Científicas De Investigación
Electroforesis de Proteínas
Ácido 5-sulfosalicílico hidratado: se utiliza como solución fijadora en la electroforesis de proteínas . Esta técnica separa y analiza las proteínas según su tamaño y carga. El compuesto ayuda a estabilizar e inmovilizar las proteínas, lo cual es crucial para un análisis preciso.
Quelación de Metales
En aplicaciones industriales, el ácido 5-sulfosalicílico hidratado actúa como agente quelante de metales . Forma complejos con iones metálicos, ayudando a eliminarlos de las soluciones o a unirlos para procesos químicos específicos.
Síntesis Orgánica
Este compuesto encuentra su uso en la síntesis orgánica, donde contribuye a la preparación de agentes tensoactivos, catalizadores orgánicos y aditivos para grasas .
Detección de Metales
This compound: se emplea en la detección de metales en soluciones y muestras de estado sólido . Su eficacia para identificar y cuantificar iones metálicos lo convierte en una herramienta valiosa en la investigación.
Análisis HPLC
Un método de HPLC (Cromatografía Líquida de Alta Eficiencia) en fase inversa utiliza ácido 5-sulfosalicílico hidratado para detectar ésteres de coenzima A de cadena corta en muestras de tejido .
Precipitación de Proteínas
Antes del análisis HPLC, el ácido 5-sulfosalicílico hidratado se utiliza para la precipitación de proteínas de muestras de plasma . Este paso es preparativo y esencial para el análisis cromatográfico posterior.
Aditivo para Tensioactivos y Grasa Lubricante
El compuesto actúa como tensioactivo y aditivo para grasa lubricante, alterando las propiedades de las superficies para ayudar en varios procesos industriales .
Determinación del Contenido de Proteína en Orina
En el diagnóstico médico, el ácido 5-sulfosalicílico hidratado se utiliza en análisis de orina para determinar el contenido de proteínas, lo cual puede ser indicativo de diversas condiciones de salud .
Mecanismo De Acción
Target of Action
The primary target of 5-Sulfosalicylic acid hydrate is proteins . It plays a vital role in the reduction and fixation of proteins in agarose and polyacrylamide gels .
Mode of Action
5-Sulfosalicylic acid hydrate is a strong acid capable of protonating water . It forms new complexes with benzotriazole, N, N′-dimethylpiperazine, and N-methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure .
Biochemical Pathways
5-Sulfosalicylic acid hydrate affects the protein structure and function by causing the precipitation of dissolved proteins . The degree of turbidity measures this precipitation .
Pharmacokinetics
Its solubility in water is known to be 1271 g/L at 20 °C , which could influence its bioavailability.
Result of Action
The action of 5-Sulfosalicylic acid hydrate results in the precipitation of proteins, which can be measured by the degree of turbidity . This precipitation is used in urine tests to determine urine protein content .
Safety and Hazards
Direcciones Futuras
5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has potential applications in the synthesis of drug-like organic molecules .
Análisis Bioquímico
Biochemical Properties
5-Sulfosalicylic acid hydrate plays a significant role in biochemical reactions, particularly in protein precipitation. It interacts with proteins by causing them to precipitate out of solution, which is useful for protein quantification and purification. The compound also acts as a metal chelating agent, forming complexes with metal ions such as iron and copper . These interactions are crucial for various biochemical assays and industrial applications.
Cellular Effects
5-Sulfosalicylic acid hydrate affects various types of cells and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to increase the vase life of cut flowers by enhancing water uptake and reducing the number of unopened florets . Additionally, it can cause protein precipitation in cells, which can impact cellular processes that rely on soluble proteins.
Molecular Mechanism
The molecular mechanism of 5-sulfosalicylic acid hydrate involves its ability to bind to proteins and metal ions. This binding leads to the precipitation of proteins and the formation of metal complexes. The compound can also inhibit or activate enzymes by interacting with their active sites or cofactors . These interactions can result in changes in gene expression and cellular function, making 5-sulfosalicylic acid hydrate a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-sulfosalicylic acid hydrate can change over time. The compound is relatively stable, but its effectiveness can decrease if it degrades or if the experimental conditions change. Long-term studies have shown that 5-sulfosalicylic acid hydrate can maintain its protein-precipitating properties for extended periods, but its stability can be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 5-sulfosalicylic acid hydrate vary with different dosages in animal models. At low doses, it can effectively precipitate proteins and chelate metal ions without causing significant toxicity. At high doses, it can cause adverse effects such as tissue irritation and toxicity . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Sulfosalicylic acid hydrate is involved in various metabolic pathways, particularly those related to protein and metal ion metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic effects, as it can influence the availability of essential metal ions for enzymatic reactions.
Transport and Distribution
Within cells and tissues, 5-sulfosalicylic acid hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and alcohol also facilitates its distribution in aqueous and alcoholic solutions, making it versatile for various biochemical applications.
Subcellular Localization
The subcellular localization of 5-sulfosalicylic acid hydrate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making it important to consider subcellular distribution in experimental designs.
Propiedades
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |
| Record name | Sulfosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059145 | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |
| Record name | Sulfosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17797 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
97-05-2, 304851-84-1 | |
| Record name | Sulfosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Sulphosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















